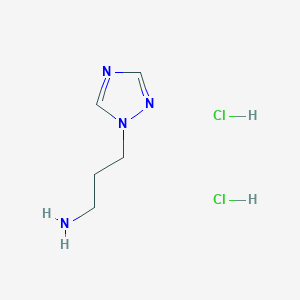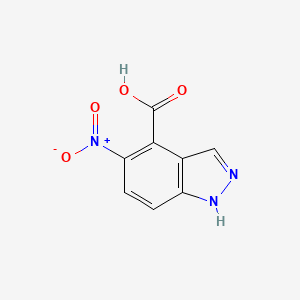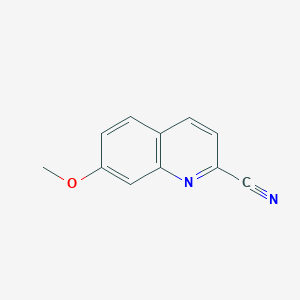
7-Methoxyquinoline-2-carbonitrile
説明
7-Methoxyquinoline-2-carbonitrile is a nitrogen-containing heterocyclic compound with the chemical formula C₁₀H₇N₂O. It belongs to the quinoxaline family and exhibits versatile pharmacological properties. Quinoxalines have found applications in pharmaceuticals and industrial processes. This compound is synthesized following green chemistry principles .
科学的研究の応用
Antimicrobial Activity
7-Methoxyquinoline-2-carbonitrile derivatives have been evaluated for their potential in antimicrobial applications. A study by Hagrs et al. (2015) synthesized a series of 6-methoxyquinoline-3-carbonitrile derivatives, which showed moderate antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the potential of these compounds in developing new antimicrobial agents.
Corrosion Inhibition
Quinoline derivatives, including those related to 7-methoxyquinoline-2-carbonitrile, have been explored for their corrosion inhibition properties. For instance, Erdoğan et al. (2017) conducted a computational study on novel quinoline derivatives, finding them effective in inhibiting the corrosion of iron. Similarly, Singh et al. (2016) investigated the corrosion mitigation effect of quinoline derivatives on mild steel, demonstrating their potential as corrosion inhibitors.
Cancer Research
In cancer research, quinoline carbonitriles, closely related to 7-methoxyquinoline-2-carbonitrile, have been identified as potential inhibitors of certain cancer-related proteins. Wissner et al. (2003) synthesized a series of quinoline carbonitriles as irreversible inhibitors of EGFR and HER-2 kinases, important targets in cancer therapy.
Chemical Transformations
Studies like those by Ibrahim & El-Gohary (2016) have explored the chemical reactivity of quinoline carbonitriles, offering insights into their potential for creating various heterocyclic systems. This is significant for developing new compounds with potential applications in medicinal chemistry.
Environmental Applications
Quinoline derivatives have also been studied in environmental contexts. Haasch et al. (1994) investigated 7-alkoxyquinolines as fluorescent substrates for fish hepatic microsomes, indicating their utility in environmental toxicology studies.
特性
IUPAC Name |
7-methoxyquinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-10-5-3-8-2-4-9(7-12)13-11(8)6-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYQADIIXIDPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyquinoline-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455420.png)
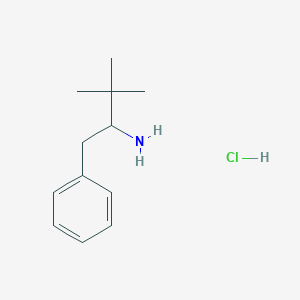
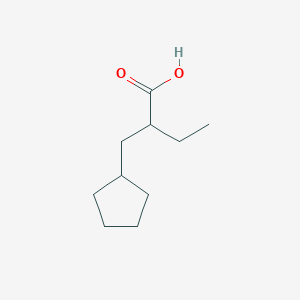
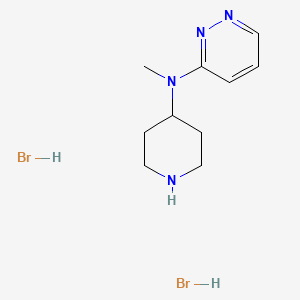
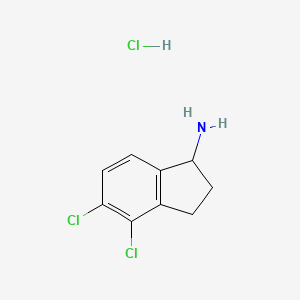

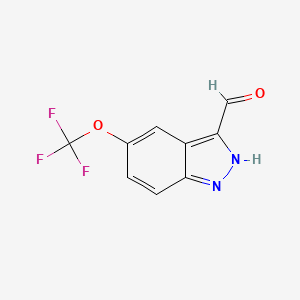
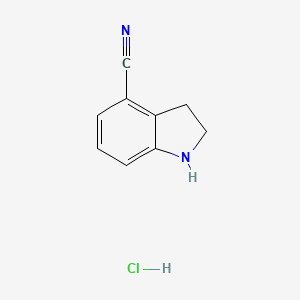
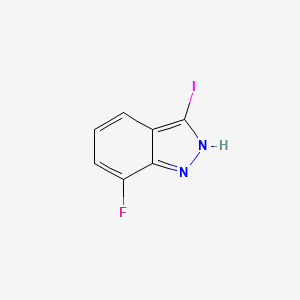
![3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1455435.png)
